N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and at the 2-position with a 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide moiety.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c22-16(10-1-3-12-14(7-10)24-6-5-23-12)19-18-21-20-17(27-18)11-2-4-13-15(8-11)26-9-25-13/h1-4,7-8H,5-6,9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWSLDUWVVOCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the dioxine derivative. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Oxadiazole vs. Thiazole Derivatives
- Target Compound : The 1,3,4-oxadiazole core enhances metabolic stability compared to thiazole derivatives.
- Compound 77 () : Replaces oxadiazole with a thiazole ring, which may improve hydrogen-bonding capacity but reduce oxidative stability. The thiazole analog (N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)-...) incorporates methoxy groups that increase solubility but reduce lipophilicity .
2.1.2. Pyrazole Derivatives () Pyrazole-based analogs (e.g., 3-tert-butyl-4,5-dihydroxyphenol derivatives) exhibit different electronic profiles due to the five-membered aromatic ring with two adjacent nitrogen atoms. These are often synthesized via hydrazide couplings, contrasting with the carbodiimide-mediated amidation used for oxadiazoles .
Substituent Effects
Benzo[d][1,3]dioxol-5-yl vs. Dichlorophenyl ()
- Dichlorophenyl Analog : Substitution with 2,5-dichlorophenyl introduces electron-withdrawing Cl atoms, increasing electronegativity and possibly improving binding to hydrophobic enzyme pockets .
2.2.2. Methoxybenzoyl and Methylthio Groups ()
Methoxy substituents (e.g., in 3-methoxybenzoyl derivatives) improve water solubility but may reduce membrane permeability. Methylthio groups (e.g., in ’s intermediates) enhance lipophilicity and metabolic resistance .
Research Implications and Limitations
- Synthetic Challenges : Oxadiazole synthesis typically requires carbodiimide coupling (e.g., EDC/HOBt), whereas thiazole derivatives employ HATU-mediated amidation, impacting scalability .
- Knowledge Gaps: Direct comparisons of bioactivity (e.g., IC50, pharmacokinetics) between the target compound and analogs are absent in the provided evidence.
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure
The compound features several notable structural elements:
- Benzo[d][1,3]dioxole moiety
- 1,3,4-Oxadiazole ring
- Dihydrobenzo[b][1,4]dioxine structure
- Carboxamide functional group
These components contribute to the compound's unique chemical properties and biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited IC50 values comparable to or lower than established chemotherapeutic agents.
- A study reported that compounds with similar structural motifs showed potent antitumor activity with IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and MCF7 cell lines, respectively .
The mechanisms underlying the anticancer activity of this compound are multifaceted:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression, such as EGFR (epidermal growth factor receptor), which is crucial for cell proliferation and survival.
- Induction of Apoptosis : Mechanistic studies indicated that the compound could trigger apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins like Bax and Bcl-2 .
- Cell Cycle Arrest : Research findings suggest that treatment with this compound can lead to cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
Study 1: Antitumor Efficacy
A recent investigation focused on the synthesis and evaluation of compounds related to the target structure. The results indicated that several derivatives exhibited significant antiproliferative activity against cancer cell lines while demonstrating low toxicity toward normal cells (IC50 > 150 µM) . This selectivity is crucial for developing safer therapeutic options.
Study 2: Molecular Docking Studies
Molecular docking studies were performed to predict the binding affinity of the compound to various protein targets involved in cancer pathways. The results showed promising interactions with EGFR and other kinases implicated in tumor growth .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 2.38 | EGFR Inhibition |
| Similar Compound | MCF7 | 4.52 | Apoptosis Induction |
| Doxorubicin (Control) | HCT116 | 8.29 | Chemotherapy |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves cyclization to form the oxadiazole ring (using dehydrating agents like POCl₃ or H₂SO₄) followed by amide coupling to attach the 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide moiety. Key steps include:
- Electrophilic substitution to introduce the benzodioxole group (e.g., using chloroacetyl chloride) .
- Amide bond formation via carbodiimides (e.g., DCC or EDCI) under inert conditions .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzodioxole protons at δ 6.7–7.1 ppm, oxadiazole carbons at ~160–165 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects in the oxadiazole and dioxine rings .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Use polar aprotic solvents for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at −20°C under nitrogen to prevent oxidation of the oxadiazole ring .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the oxadiazole ring formation, and what solvent systems are most effective?
- Methodological Answer :
- Solvent optimization : Use anhydrous THF or dioxane for cyclization, as they minimize side reactions (e.g., ring-opening) .
- Catalyst screening : Test Lewis acids like ZnCl₂ or FeCl₃ to enhance cyclization efficiency (reported yield improvement: 15–20%) .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30–45 minutes at 120°C, improving yield by ~25% .
Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in anticancer assays)?
- Methodological Answer :
- Dose-response validation : Repeat assays across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols (e.g., MTT assay, 48-hour incubation) .
- Metabolic interference testing : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess if metabolism affects potency .
- Structural analogs : Synthesize derivatives with modified dioxine or oxadiazole groups to isolate pharmacophoric contributions .
Q. What mechanistic hypotheses explain this compound’s interaction with biological targets, and how can they be tested?
- Methodological Answer :
- Enzyme inhibition : Hypothesize inhibition of topoisomerase II or tubulin polymerization. Validate via:
- In vitro enzyme assays (e.g., DNA relaxation assays for topoisomerase) .
- Molecular docking (PDB: 1ZXM for tubulin) to identify binding motifs in the oxadiazole-dioxine region .
- Apoptosis induction : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) in treated cells .
Q. How can researchers address low bioavailability or off-target effects during preclinical evaluation?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and absorption .
- Pharmacokinetic profiling : Conduct in vivo studies (rodent models) with LC-MS/MS to track plasma half-life and tissue distribution .
- Selectivity screening : Use kinase profiling panels (e.g., Eurofins KinaseScan®) to identify off-target interactions .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Bioavailability factors : Assess compound stability in serum (e.g., incubation with fetal bovine serum at 37°C for 24 hours) to mimic in vivo conditions .
- Tumor microenvironment modeling : Use 3D spheroid assays or co-culture systems with fibroblasts to better replicate in vivo complexity .
- Metabolite identification : Perform LC-HRMS to detect active/inactive metabolites that may explain efficacy gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
